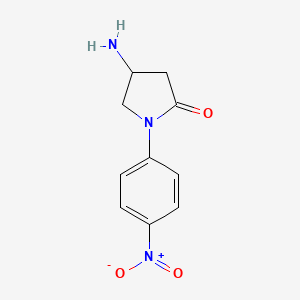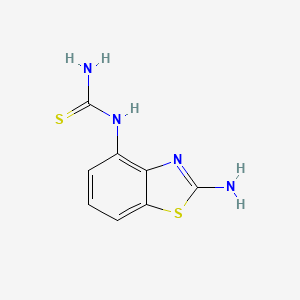phosphanium bromide CAS No. 400760-61-4](/img/structure/B14238644.png)
[4-(Diethylamino)phenyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)phenylphosphanium bromide: is an organophosphorus compound that features a triphenylphosphonium cation and a bromide anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)phenylphosphanium bromide typically involves the reaction of triphenylphosphine with 4-(diethylamino)phenyl bromide. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the triphenylphosphine attacks the bromide, leading to the formation of the phosphonium salt.
Industrial Production Methods: While specific industrial production methods for 4-(Diethylamino)phenylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(Diethylamino)phenylphosphanium bromide can undergo oxidation reactions, particularly at the phosphorus center. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, typically targeting the phosphonium center.
Substitution: Nucleophilic substitution reactions are common, where the bromide anion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydroxide, cyanide, thiolate ions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphonium salts.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, 4-(Diethylamino)phenylphosphanium bromide is used as a reagent for the preparation of phosphonium ylides, which are intermediates in the Wittig reaction. This reaction is crucial for the synthesis of alkenes from carbonyl compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its ability to form stable phosphonium salts makes it a candidate for drug delivery systems, where the phosphonium group can facilitate cellular uptake.
Industry: In the materials science field, 4-(Diethylamino)phenylphosphanium bromide can be used in the synthesis of polymers and other advanced materials. Its unique electronic properties make it suitable for use in electronic devices and sensors.
Mechanism of Action
The mechanism by which 4-(Diethylamino)phenylphosphanium bromide exerts its effects is primarily through its ability to form stable phosphonium salts. These salts can interact with various molecular targets, including enzymes and receptors, by mimicking the natural substrates or inhibitors. The compound’s structure allows it to participate in a range of chemical reactions, facilitating its role in synthesis and biological applications.
Comparison with Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, particularly in the Wittig reaction.
Tetraphenylphosphonium bromide: Another phosphonium salt with similar applications in organic synthesis.
4-(Dimethylamino)phenylphosphanium bromide: A structurally similar compound with a dimethylamino group instead of a diethylamino group.
Uniqueness: 4-(Diethylamino)phenylphosphanium bromide is unique due to the presence of the diethylamino group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
400760-61-4 |
|---|---|
Molecular Formula |
C28H29BrNP |
Molecular Weight |
490.4 g/mol |
IUPAC Name |
[4-(diethylamino)phenyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H29NP.BrH/c1-3-29(4-2)24-20-22-28(23-21-24)30(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27;/h5-23H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ONGYAKSAABRIHZ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


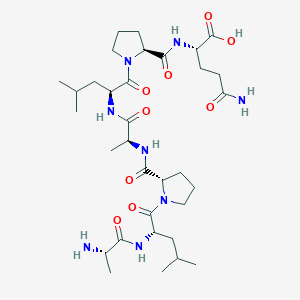
![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)

![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)

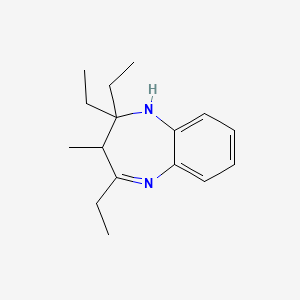
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)
![2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine](/img/structure/B14238613.png)
methanone](/img/structure/B14238617.png)
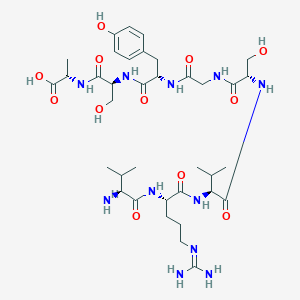
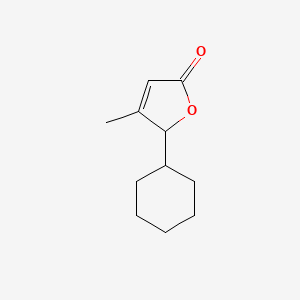
![2,2'-[1,4-Phenylenebis(methylenesulfanediylmethylene)]dipyridine](/img/structure/B14238628.png)
